molecular formula C21H15BrN4O5S B3834096 4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid

4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid

Cat. No.: B3834096
M. Wt: 515.3 g/mol
InChI Key: KDOAJTFYGNRZJA-UHFFFAOYSA-N
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Description

4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a sulfonylamino group, and a hydroxybenzoic acid moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The introduction of the 4-bromophenylsulfonylamino group is usually carried out via a sulfonylation reaction, where the quinoxaline derivative is treated with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. Finally, the hydroxybenzoic acid moiety is introduced through a coupling reaction, often using a reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for the sulfonylation and coupling steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced quinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The quinoxaline core may intercalate with DNA, affecting its replication and transcription processes. The hydroxybenzoic acid moiety can participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid is unique due to its combination of a quinoxaline core, sulfonylamino group, and hydroxybenzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O5S/c22-12-5-8-14(9-6-12)32(30,31)26-20-19(24-16-3-1-2-4-17(16)25-20)23-13-7-10-15(21(28)29)18(27)11-13/h1-11,27H,(H,23,24)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAJTFYGNRZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Reactant of Route 2
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Reactant of Route 3
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Reactant of Route 4
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid
Reactant of Route 6
4-[[3-[(4-Bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]-2-hydroxybenzoic acid

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